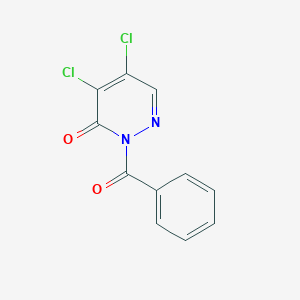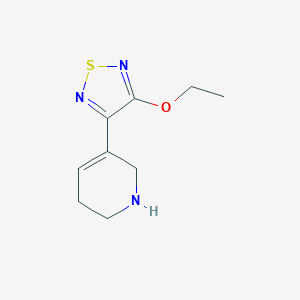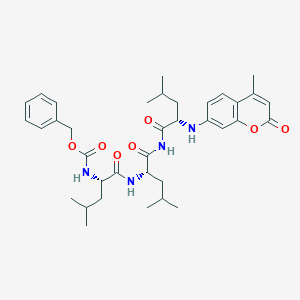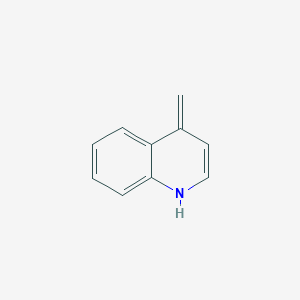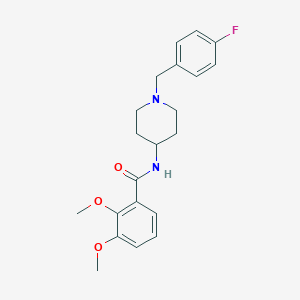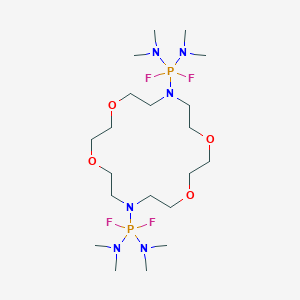
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a unique compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of macrocyclic ligand that can coordinate with different metal ions, making it an essential tool in catalysis, bioinorganic chemistry, and materials science.
作用機序
The mechanism of action of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is not well understood. However, it is believed that the compound coordinates with metal ions through its nitrogen and oxygen atoms, forming stable complexes. These complexes can then interact with other molecules to catalyze various chemical reactions.
生化学的および生理学的効果
There is currently no information on the biochemical and physiological effects of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-). However, it is important to note that this compound is not intended for medical use and should only be used in scientific research.
実験室実験の利点と制限
One advantage of using Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in lab experiments is its ability to form stable complexes with different metal ions. This property makes it an essential tool in catalysis and bioinorganic chemistry. However, one limitation of using this compound is its complex synthesis process, which can be time-consuming and expensive.
将来の方向性
There are several future directions for the use of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) in scientific research. One potential area of study is the development of new catalysts for asymmetric synthesis and polymerization. Additionally, the compound can also be used to study the interactions between metal ions and biological molecules, which can lead to the development of new drugs and therapies. Finally, further research can be conducted to optimize the synthesis process of this compound, making it more accessible and cost-effective for scientific research.
合成法
The synthesis of Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) is a complex process that involves several steps. The most common method of synthesis involves the reaction of 1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diol with phosphorus oxychloride and tetramethylammonium fluoride in dichloromethane. The resulting product is then further purified using column chromatography.
科学的研究の応用
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl-) has several potential applications in scientific research. It can be used as a ligand in coordination chemistry to form complexes with different metal ions. These complexes can be used as catalysts in various chemical reactions, such as asymmetric synthesis and polymerization. Furthermore, the compound can also be used in bioinorganic chemistry to study the interactions between metal ions and biological molecules.
特性
CAS番号 |
139194-06-2 |
|---|---|
製品名 |
Phosphoranediamine, 1,1'-(1,4,10,13-tetraoxa-7,16-diazacyclooctadecane-7,16-diyl)bis(1,1-difluoro-N,N,N',N'-tetramethyl- |
分子式 |
C20H48F4N6O4P2 |
分子量 |
574.6 g/mol |
IUPAC名 |
N-[[16-[bis(dimethylamino)-difluoro-λ5-phosphanyl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-(dimethylamino)-difluoro-λ5-phosphanyl]-N-methylmethanamine |
InChI |
InChI=1S/C20H48F4N6O4P2/c1-25(2)35(21,22,26(3)4)29-9-13-31-17-19-33-15-11-30(12-16-34-20-18-32-14-10-29)36(23,24,27(5)6)28(7)8/h9-20H2,1-8H3 |
InChIキー |
ZNZLSRUXRJSWPX-UHFFFAOYSA-N |
SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
正規SMILES |
CN(C)P(N1CCOCCOCCN(CCOCCOCC1)P(N(C)C)(N(C)C)(F)F)(N(C)C)(F)F |
その他のCAS番号 |
139194-06-2 |
同義語 |
N-[[16-(bis(dimethylamino)-difluoro-phosphoranyl)-1,4,10,13-tetraoxa-7 ,16-diazacyclooctadec-7-yl]-dimethylamino-difluoro-phosphoranyl]-N-met hyl-methanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



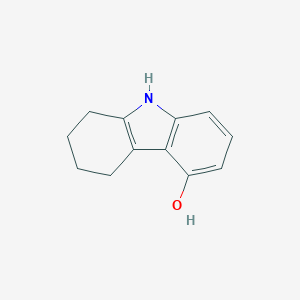
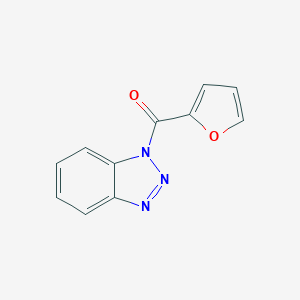
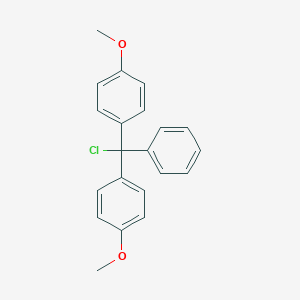
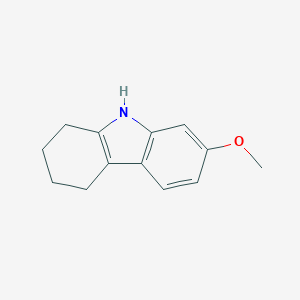
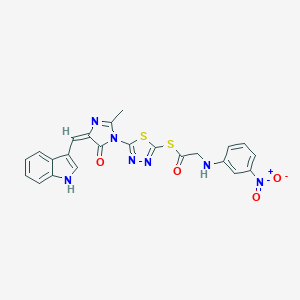
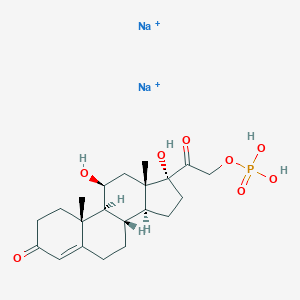
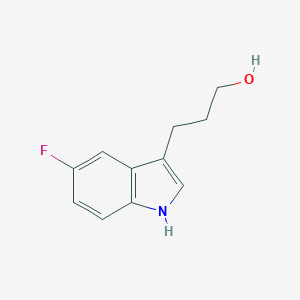
![2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol](/img/structure/B141844.png)
